molecular formula C12H22N2O2S B3131024 tert-Butyl N-(6-isothiocyanatohexyl)carbamate CAS No. 347890-44-2

tert-Butyl N-(6-isothiocyanatohexyl)carbamate

Cat. No. B3131024
CAS RN: 347890-44-2
M. Wt: 258.38 g/mol
InChI Key: CAUSWASKIFYIOV-UHFFFAOYSA-N
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Description

Tert-Butyl N-(6-isothiocyanatohexyl)carbamate, or TBITC, is a synthetic compound that has been used in various scientific and laboratory experiments. TBITC has been used in research for its potential as an inhibitor of enzymes, as well as its ability to interact with other compounds.

Scientific Research Applications

TBITC has been used in various scientific research applications, such as enzyme inhibition, chemical synthesis, and drug delivery. It has been used to inhibit enzymes such as cyclooxygenase, lipoxygenase, and thymidylate synthase. It has also been used in chemical synthesis to form new compounds, and as a drug delivery vehicle.

Mechanism of Action

TBITC works by inhibiting enzymes by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting the enzyme’s activity. TBITC has also been found to interact with other compounds, such as nucleic acids and proteins, which can affect their activity.
Biochemical and Physiological Effects
TBITC has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the production of inflammatory molecules, such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis. In addition, TBITC has been found to interact with other compounds, such as nucleic acids and proteins, which can affect their activity.

Advantages and Limitations for Lab Experiments

TBITC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in solution. It is also non-toxic, and has a low cost. However, TBITC has some limitations as well. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.

Future Directions

There are several potential future directions for TBITC research. One potential direction is to further explore its potential as an enzyme inhibitor. Another potential direction is to explore its potential for use in drug delivery systems. Additionally, further research could be done to explore its potential as an anticancer agent. Finally, further research could be done to explore its potential for use in chemical synthesis.

properties

IUPAC Name

tert-butyl N-(6-isothiocyanatohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-9-7-5-4-6-8-13-10-17/h4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUSWASKIFYIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401236
Record name tert-Butyl N-(6-isothiocyanatohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

347890-44-2
Record name tert-Butyl N-(6-isothiocyanatohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347890-44-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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